molecular formula C10H12BrNO B13004362 2-(5-Bromopyridin-2-yl)cyclopentanol

2-(5-Bromopyridin-2-yl)cyclopentanol

Cat. No.: B13004362
M. Wt: 242.11 g/mol
InChI Key: AFHTXLQAHTXYEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromopyridin-2-yl)cyclopentanol is a cyclopentanol derivative substituted with a 5-bromo-pyridin-2-yl group. Cyclopentanol itself is a five-membered alicyclic alcohol, widely used in perfumes, solvents, and pharmaceutical intermediates due to its polar yet moderately lipophilic nature . Bromine atoms are known to participate in halogen bonding, which can improve binding affinity in biological targets or influence crystallographic packing .

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

2-(5-bromopyridin-2-yl)cyclopentan-1-ol

InChI

InChI=1S/C10H12BrNO/c11-7-4-5-9(12-6-7)8-2-1-3-10(8)13/h4-6,8,10,13H,1-3H2

InChI Key

AFHTXLQAHTXYEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)C2=NC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-2-yl)cyclopentanol typically involves the reaction of 5-bromopyridine with cyclopentanone in the presence of a reducing agent. One common method is to use sodium borohydride (NaBH4) as the reducing agent. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-2-yl)cyclopentanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(5-Bromopyridin-2-yl)cyclopentanone.

    Reduction: Formation of 2-(5-Pyridin-2-yl)cyclopentanol.

    Substitution: Formation of 2-(5-Aminopyridin-2-yl)cyclopentanol or 2-(5-Thiopyridin-2-yl)cyclopentanol.

Scientific Research Applications

2-(5-Bromopyridin-2-yl)cyclopentanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-2-yl)cyclopentanol involves its interaction with specific molecular targets. The bromopyridine moiety can engage in hydrogen bonding and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can also form hydrogen bonds, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 2-(5-Bromopyridin-2-yl)cyclopentanol and related compounds:

Compound Name Backbone Substituents Applications/Properties Key Differences
Cyclopentanol Cyclopentanol None Solvents, perfumes, pharmaceuticals Lacks aromaticity; lower molecular weight and polarity.
This compound Cyclopentanol 5-Bromopyridin-2-yl Potential drug intermediate Bromopyridine adds halogen bonding and rigidity.
2-(5-Bromopyridin-2-yl)propan-2-ol Propan-2-ol 5-Bromopyridin-2-yl Unspecified (structural analog) Linear backbone reduces steric hindrance; higher solubility in polar solvents .
Ipconazole Cyclopentanol Triazole, chlorophenyl Pesticide (bioactivity) Chlorophenyl and triazole substituents enhance hydrophobic interactions.

Physicochemical Properties

  • Polarity: The bromopyridine group increases polarity compared to unsubstituted cyclopentanol, but the cyclopentanol backbone retains moderate lipophilicity. This balance may enhance blood-brain barrier penetration in drug candidates.
  • Thermal Stability: Cyclopentanol derivatives generally exhibit higher thermal stability than linear alcohols (e.g., propan-2-ol analogs) due to ring strain minimization .
  • Crystallography : Bromine’s heavy atom effect aids in X-ray crystallographic analysis, as seen in SHELX-refined structures .

Pharmaceutical Relevance

While direct studies on this compound are scarce, bromopyridine motifs are prevalent in kinase inhibitors and antiviral agents. For example, similar compounds like 2-(5-Bromopyridin-2-yl)propan-2-ol (CAS 27063-90-7) are used as intermediates in drug synthesis .

Material Science

The bromine atom’s halogen bonding capability can direct molecular packing in crystals, a property leveraged in organic semiconductors or metal-organic frameworks (MOFs). Cyclopentanol’s rigidity may further stabilize such structures .

Environmental and Industrial Considerations

Biomass-derived cyclopentanol production (as noted for unsubstituted cyclopentanol) aligns with sustainable chemistry trends. Substituted derivatives like the target compound could follow similar green synthesis pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.